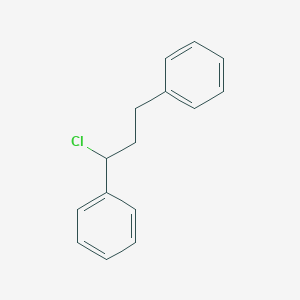

(1-Chloro-3-phenylpropyl)benzene

Description

Contextualization of (1-Chloro-3-phenylpropyl)benzene within Halogenated Aryl-Substituted Alkane Architectures

This compound, with its CAS number 40028-03-3 and linear formula C15H15Cl, is a member of the halogenated aryl-substituted alkane family. sigmaaldrich.com This class of compounds is characterized by an alkane chain substituted with at least one aryl group and one halogen atom. The specific placement of the chloro group on the propyl chain and the presence of two phenyl groups give this molecule a distinct structural and reactive profile. These architectures are crucial in synthetic chemistry as the carbon-halogen bond is a key functional group for various coupling reactions and nucleophilic substitutions.

The synthesis of related structures, such as 1-chloro-3-propylbenzene, often involves multi-step pathways starting from benzene (B151609). quora.comquora.com For instance, a common approach is the Friedel-Crafts acylation of benzene with propionyl chloride, followed by chlorination and subsequent reduction of the acyl group. quora.comquora.comlibretexts.org This highlights the strategic manipulation of directing group effects to achieve the desired substitution pattern. Direct Friedel-Crafts alkylation with chloropropane is often avoided due to potential rearrangements. quora.comquora.com

Significance of this compound and Analogous Structures as Synthetic Intermediates in Complex Molecule Construction

The utility of this compound and its analogs lies in their role as versatile synthetic intermediates. The chlorine atom serves as a leaving group, enabling a variety of nucleophilic substitution reactions to introduce new functional groups. This reactivity is fundamental to building more complex molecular frameworks.

A notable example is the synthesis of the drug alverine, where 1-chloro-3-phenylpropane (B93460) is a key intermediate. google.com This underscores the industrial relevance of such halogenated compounds. The synthesis of 1-chloro-3-phenylpropane itself can be achieved by the chlorination of 3-phenylpropyl alcohol using thionyl chloride in the presence of a catalyst like pyridine (B92270). google.com This process can achieve high conversion rates, demonstrating an efficient route to this valuable intermediate. google.com

The broader class of aryl-substituted alkenes and alkanes are synthesized through various methods, including the direct addition of arene C-H bonds across alkynes and palladium-catalyzed reactions. researchgate.net These methods provide access to a wide range of structures that can serve as precursors to halogenated derivatives.

Overview of Key Challenges and Research Opportunities in the Synthesis and Reactivity Profiling of Substituted Chlorophenylpropylbenzenes

Despite their utility, the synthesis and reactivity profiling of substituted chlorophenylpropylbenzenes present several challenges and research opportunities.

Synthesis Challenges:

Regioselectivity: Controlling the position of the chloro substituent on the alkyl chain and on the aromatic ring during synthesis is a significant challenge. The directing effects of existing substituents on the benzene ring play a crucial role in the outcome of electrophilic aromatic substitution reactions. quora.comlibretexts.org

Stereoselectivity: For chiral derivatives, achieving high stereoselectivity in halogenation reactions is a key objective. nih.gov

Green Chemistry: Many traditional halogenation methods utilize hazardous reagents and solvents. Developing greener and more sustainable synthetic protocols is an ongoing area of research. nih.gov

Reactivity Profiling and Opportunities:

Reaction Optimization: Optimizing reaction conditions to improve yields and minimize side products is a constant pursuit. For instance, in the synthesis of 1-chloro-3-phenylpropane, the use of pyridine as a catalyst significantly enhances the conversion of 3-phenylpropyl alcohol. google.com

Novel Transformations: Exploring new catalytic systems and reaction pathways, such as photoredox catalysis, can unlock novel transformations of these compounds. princeton.edu

Reactive-Cysteine Profiling: The reactivity of these compounds can be explored in biological contexts, for example, by studying their interaction with reactive cysteine residues in proteins. nih.gov This can aid in the discovery of new bioactive molecules.

On-Surface Synthesis: The principles of Ullmann-type coupling reactions, traditionally used in solution, are being extended to on-surface synthesis to create novel nanostructures from aryl halide precursors. nih.gov This opens up new avenues for materials science applications.

The continued exploration of the synthesis and reactivity of this compound and its analogs will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel molecules with important applications.

Structure

3D Structure

Properties

Molecular Formula |

C15H15Cl |

|---|---|

Molecular Weight |

230.73 g/mol |

IUPAC Name |

(1-chloro-3-phenylpropyl)benzene |

InChI |

InChI=1S/C15H15Cl/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |

InChI Key |

SDPJLKIXNSXSPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloro 3 Phenylpropyl Benzene and Structural Analogs

Direct Halogenation Strategies

Direct halogenation serves as a primary route for the synthesis of (1-Chloro-3-phenylpropyl)benzene. These strategies involve the introduction of a chlorine atom onto a precursor molecule, either by substituting a hydroxyl group or by direct chlorination of the alkyl side chain. The choice of method depends on the desired regioselectivity and the nature of the starting material.

**2.1.1. Chlorination of Hydroxy-Precursors: Exploration of Nucleophilic Substitution Routes (e.g., 3-phenylpropanol chlorination with SOCl₂) **

A prevalent and effective method for synthesizing this compound is the nucleophilic substitution of a hydroxy-precursor, such as 3-phenylpropanol. Reagents like thionyl chloride (SOCl₂) are commonly employed for this transformation. google.comucalgary.ca The reaction converts the alcohol's hydroxyl group, which is a poor leaving group, into a much better leaving group, facilitating its displacement by a chloride ion. masterorganicchemistry.comlibretexts.org This process is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion. libretexts.orgyoutube.com

The efficiency and yield of the chlorination of 3-phenylpropanol with thionyl chloride can be significantly enhanced through the optimization of reaction conditions and the use of a catalyst. Pyridine (B92270) is a commonly used catalyst in this reaction. google.commasterorganicchemistry.com It serves a dual purpose: it acts as a base to neutralize the HCl byproduct and actively participates in the reaction mechanism to influence the stereochemical outcome. ucalgary.camasterorganicchemistry.com

Research has demonstrated that controlling parameters such as reaction temperature and reactant ratios is crucial for maximizing product yield and purity. A patented method outlines a specific process where thionyl chloride is added to a mixture of 3-phenylpropanol and pyridine. google.com The reaction is maintained at a temperature between 50°C and 90°C. Following the reaction, the crude product is cooled to crystallize and remove pyridine hydrochloride, which can be recycled. The remaining liquid is then neutralized and purified by vacuum distillation to yield this compound with high purity and conversion rates exceeding 99%. google.com

| Parameter | Condition | Observation/Result | Reference |

|---|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Effective conversion of alcohol to alkyl chloride. | google.com |

| Precursor | 3-phenylpropanol | Starting material for the synthesis. | google.com |

| Catalyst | Pyridine | Increases reaction rate and allows for catalyst recycling as pyridine hydrochloride. | google.com |

| Temperature | 50°C - 90°C | Optimal range for high conversion and reaction rate. | google.com |

| Purification | Vacuum distillation (-0.098 MPa) | Collects the 97°C to 98°C fraction, yielding high-purity product. | google.com |

| Yield | >94% | High conversion rate of 3-phenylpropanol (>99.0%). | google.com |

The reaction of alcohols with thionyl chloride can proceed through two primary nucleophilic substitution mechanisms: Sₙ2 (Substitution Nucleophilic Bimolecular) and Sₙi (Substitution Nucleophilic internal). masterorganicchemistry.com The operative pathway is largely determined by the reaction conditions, particularly the presence or absence of a base like pyridine. masterorganicchemistry.com

In the absence of pyridine, the reaction often proceeds via the Sₙi mechanism. The alcohol first reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. masterorganicchemistry.com This intermediate then decomposes, with the chlorosulfite group departing and the chlorine atom attacking from the same face, leading to retention of stereochemistry. masterorganicchemistry.com

However, when pyridine is added, the mechanism shifts to a classic Sₙ2 pathway. masterorganicchemistry.comlibretexts.org Pyridine, a nucleophile, reacts with the alkyl chlorosulfite intermediate, displacing the chloride and forming a pyridinium salt. masterorganicchemistry.com The freed chloride ion, now a potent nucleophile, attacks the carbon atom from the backside of the leaving group. masterorganicchemistry.com This backside attack results in an inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.comlibretexts.org This control over the stereochemical outcome is a critical aspect of synthetic chemistry.

Regioselective Chlorination of Aryl-Substituted Propylbenzenes

Direct chlorination of the propyl side chain of an aryl-substituted propylbenzene (B89791) presents a challenge in regioselectivity. The goal is to selectively substitute a hydrogen atom on the alkyl chain with a chlorine atom without affecting the aromatic rings. This typically involves radical-based mechanisms, where controlling the position of halogenation is paramount.

Radical chain chlorination is a common method for functionalizing C-H bonds. nih.gov However, these reactions, often initiated by UV light, can suffer from poor selectivity. nih.govgoogle.com The chlorine radical (Cl•) is highly reactive and not very selective, often leading to a mixture of chlorinated isomers and polychlorinated products. nih.govgoogle.com

For a substrate like 1,3-diphenylpropane (B92013) (a structural analog), there are multiple C-H bonds available for abstraction. The selectivity of radical halogenation is influenced by the stability of the resulting alkyl radical. Benzylic C-H bonds are significantly weaker than other alkyl C-H bonds, and their homolytic cleavage leads to a resonance-stabilized benzylic radical. Consequently, radical chlorination of alkylarenes often shows a preference for the benzylic position. nih.gov

Modern methods aim to improve site-selectivity by using alternative radical-generating systems that are less reactive and more selective than chlorine radicals. nih.govnih.gov For instance, copper-catalyzed methods using N-fluorobenzenesulfonimide (NFSI) as an oxidant have shown high benzylic selectivity. nih.gov These systems generate a diffusible benzylic radical via a radical-relay mechanism, which is then functionalized. nih.gov

| Factor | Influence on Selectivity | Example | Reference |

|---|---|---|---|

| C-H Bond Strength | Weaker bonds are preferentially cleaved. Benzylic C-H bonds are weaker than primary or secondary alkyl C-H bonds. | Chlorination of propylbenzene favors the benzylic position. | nih.gov |

| Radical Stability | More stable radicals are formed preferentially. Benzylic radicals are resonance-stabilized. | Formation of a benzylic radical is favored over a primary or secondary alkyl radical. | nih.govmasterorganicchemistry.com |

| Reagent Reactivity | Less reactive halogenating agents are more selective. | Bromine radicals are less reactive and more selective than chlorine radicals. | masterorganicchemistry.com |

| Catalyst Systems | Catalysts can generate more selective radical species for hydrogen atom transfer (HAT). | Cu/NFSI systems show high benzylic selectivity. | nih.gov |

A potential side reaction during the chlorination of aryl-substituted propylbenzenes is the chlorination of the aromatic ring itself. This reaction proceeds through an entirely different mechanism: electrophilic aromatic substitution. wikipedia.orgmsu.edu For this reaction to occur, a strong electrophile is needed to attack the electron-rich benzene (B151609) ring and overcome its aromatic stability. lumenlearning.com

Direct chlorination of a benzene ring typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, creating a highly electrophilic chlorine species that can be attacked by the aromatic ring. masterorganicchemistry.com The conditions for electrophilic aromatic chlorination (Lewis acid catalyst) are distinct from those used for radical side-chain chlorination (UV light or radical initiator) or nucleophilic substitution of alcohols (SOCl₂). Therefore, by carefully choosing the reaction conditions, it is possible to selectively chlorinate the alkyl side chain without affecting the aromatic rings. The absence of a Lewis acid catalyst generally prevents significant chlorination of the benzene rings. wikipedia.org

Carbon-Carbon Bond Formation Methodologies

The synthesis of the 1,3-diphenylpropane backbone, a core structure of this compound and its analogs, relies on robust carbon-carbon bond formation strategies. Among the most significant are the classical Friedel-Crafts reactions and modern transition metal-catalyzed cross-coupling reactions. Each methodology offers distinct advantages and challenges concerning yield, selectivity, and substrate scope.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for attaching alkyl or acyl substituents to aromatic rings. jove.comlumenlearning.com It proceeds via electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene ring. jove.combyjus.com In the context of synthesizing phenylpropylbenzene frameworks, both alkylation and acylation variants are employed, though they are not without limitations.

A significant drawback of Friedel-Crafts alkylation is the propensity of the carbocation intermediate to rearrange to a more stable form. lumenlearning.comlibretexts.orgksu.edu.sa When attempting to synthesize a linear propylbenzene structure using a primary alkyl halide like 1-chloropropane (B146392), the initially formed primary carbocation rapidly undergoes a 1,2-hydride shift to form a more stable secondary carbocation. lumenlearning.comstackexchange.com This rearrangement leads to the formation of isopropylbenzene (cumene) as the major product instead of the desired n-propylbenzene. stackexchange.comyoutube.com

To circumvent this issue, a two-step acylation-reduction sequence is the preferred strategy. youtube.com

Friedel-Crafts Acylation: The aromatic ring is first reacted with an acyl halide (e.g., propanoyl chloride) or an acid anhydride in the presence of a Lewis acid catalyst. byjus.comnih.gov This reaction forms an acylium ion (RCO⁺), which is resonance-stabilized and does not undergo rearrangement. ksu.edu.sayoutube.com The product of this step is an aryl ketone, such as propiophenone (B1677668).

Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene group (-CH₂-). Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). vanderbilt.edu This sequence reliably produces the linear alkylbenzene without the rearranged byproducts that plague the direct alkylation method.

When the aromatic substrate already contains a substituent, that group's electronic properties dictate the position of the incoming electrophile. ucalgary.ca This regioselectivity is crucial for synthesizing specific isomers of substituted phenylpropylbenzene frameworks. Substituents are broadly classified as either activating (ortho-, para-directing) or deactivating (meta-directing). vanderbilt.edu

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and stabilizing the carbocation intermediate formed during the substitution. They direct the incoming electrophile to the ortho and para positions. Examples include alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups.

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. Most deactivating groups direct the incoming electrophile to the meta position. Examples include nitro (-NO₂), cyano (-CN), and acyl (-COR) groups. Halogens are an exception; they are deactivating but are ortho-, para-directing.

The order of reactions in a multi-step synthesis is therefore critical. ucalgary.ca For instance, to synthesize 1-chloro-3-propylbenzene, one might first perform Friedel-Crafts acylation on benzene to produce propiophenone. The acyl group is a meta-director, so subsequent chlorination would place the chlorine atom at the meta position, which is not the desired product. A more effective route involves first chlorinating benzene to get chlorobenzene. Since chlorine is an ortho-, para-director, subsequent Friedel-Crafts acylation will yield a mixture of ortho- and para-chloropropiophenone. quora.com The para isomer can then be separated and reduced to yield the final product.

| Substituent Group | Classification | Directing Effect |

|---|---|---|

| -NH₂, -NHR, -NR₂ | Strongly Activating | Ortho, Para |

| -OH, -OR | Strongly Activating | Ortho, Para |

| -R (Alkyl) | Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Deactivating | Ortho, Para |

| -CHO, -COR (Acyl) | Deactivating | Meta |

| -NO₂ | Strongly Deactivating | Meta |

The choice of Lewis acid catalyst and solvent significantly influences the outcome of Friedel-Crafts reactions. The catalyst's primary role is to generate the electrophile by coordinating with the halogen of the alkyl or acyl halide. byjus.commt.com

Lewis Acid Catalysts: A variety of Lewis acids can be used, with their reactivity generally correlating to their strength. thermofisher.com Aluminum trichloride (AlCl₃) is a very strong and common catalyst. chemguide.co.uk Other examples include ferric chloride (FeCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂). thermofisher.comimist.ma The reactivity of the haloalkane also plays a role, with reactivity increasing from R-I to R-F. libretexts.orglibretexts.org For acylation, a stoichiometric amount of the catalyst is often required because the product ketone forms a stable complex with the Lewis acid, rendering it inactive. thieme.com

| Lewis Acid Catalyst | Relative Activity | Common Applications |

|---|---|---|

| AlCl₃, AlBr₃ | Very High | Alkylation and acylation of unreactive arenes |

| FeCl₃ | Moderate | Alkylation with alkyl halides |

| BF₃ | Moderate | Alkylation with alcohols and alkenes |

| ZnCl₂ | Mild | Acylation of reactive arenes (e.g., phenols) |

| Zeolites | Variable (Solid Acid) | Industrial-scale alkylations, environmentally friendly |

Reaction Medium: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for Friedel-Crafts reactions include chlorinated alkanes like dichloromethane (B109758) and 1,2-dichloroethane, as well as nitrobenzene. thieme.com The choice of solvent can affect the activity of the catalyst and the solubility of the intermediates, thereby influencing reaction rates and product yields.

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile alternative for forming C-C bonds, offering milder conditions and broader functional group tolerance compared to classical methods.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. diva-portal.org This reaction is highly effective for creating biaryl linkages and can be adapted to form aryl-propyl-aryl structures. For instance, a phenylpropyl halide could be coupled with an arylboronic acid to construct the desired framework.

The catalytic cycle is generally understood to involve three key steps: nih.govyoutube.com

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X), inserting itself into the R-X bond to form a palladium(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium source and, critically, the supporting ligand. Ligands stabilize the palladium catalyst and modulate its reactivity. For coupling reactions involving benzylic halides, electron-rich and bulky phosphine (B1218219) ligands are often effective. Ligands such as SPhos and XPhos, or those incorporating N-heterocyclic carbenes (NHCs), have been developed to promote efficient coupling for a wide range of substrates, including less reactive aryl chlorides. acs.org The optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. diva-portal.org

| Palladium Catalyst/Precatalyst | Ligand | Typical Substrates | Key Advantage |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl iodides, bromides | Classical, widely available |

| PdCl₂(dppf) | dppf | Aryl bromides, chlorides | Effective for a range of substrates |

| Pd(OAc)₂ | SPhos, XPhos (Buchwald ligands) | Hindered substrates, aryl chlorides | High activity and broad scope |

| PEPPSI catalysts | N-Heterocyclic Carbene (NHC) | Aryl chlorides, challenging substrates | High stability and activity |

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Aryl-Propyl-Aryl Linkages: Optimization of Palladium Catalysts and Ligands

Regioselectivity Challenges and Steric Hindrance in Cross-Coupling

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. However, the synthesis of unsymmetrical diarylalkanes like this compound can be complicated by challenges in controlling regioselectivity, particularly when using substrates with multiple potential reaction sites. For instance, in palladium-catalyzed cross-coupling reactions involving polyhalogenated aromatic compounds, the choice of ligand can significantly influence which site reacts, thereby controlling the regioselectivity of the product. semanticscholar.org

Steric hindrance also plays a critical role. The bulky nature of the catalyst, ligands, and substrates can impede the approach of the reacting species, affecting the reaction rate and yield. In the synthesis of sterically crowded biaryls via palladium-catalyzed cross-coupling, the steric properties of the phosphinous acid ligands are crucial for achieving high yields. organic-chemistry.org For C(sp³)-C(sp²) cross-coupling reactions, steric bulk near the reaction center, for example in acyclic secondary amines, can be challenging and may lead to side reactions like β-hydride elimination. nih.gov Overcoming these steric challenges often requires careful selection of catalysts and reaction conditions to favor the desired product formation. For example, nickel-catalyzed reactions have shown promise in coupling sterically demanding substrates. nih.gov

Kumada Coupling and Other Organometallic Approaches for C(sp²)-C(sp³) Bond Formation

The formation of the C(sp²)-C(sp³) bond is a critical step in the synthesis of this compound. The Kumada coupling reaction, one of the first transition-metal-catalyzed cross-coupling methods, is a valuable technique for this purpose. wikipedia.org This reaction typically involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org Nickel-catalyzed Kumada couplings are particularly effective for forming C(sp²)-C(sp³) bonds and have been successfully applied in the synthesis of various diarylalkanes. acs.orgosaka-u.ac.jp

Recent advancements have expanded the scope and efficiency of these reactions. For example, nickel catalysts have been developed that are effective for the cross-coupling of benzylic ethers and esters with a variety of Grignard reagents, including aryl Grignards. acs.org Furthermore, nickel-catalyzed reductive cross-coupling reactions provide a powerful method for constructing C(sp³) centers from readily available electrophiles. nih.gov

Beyond the Kumada coupling, other organometallic approaches have been developed. For instance, cobalt-catalyzed Negishi cross-coupling of benzylzinc bromide with aryl halides offers an effective method for synthesizing diarylmethanes under mild conditions. nih.gov Additionally, versatile C(sp²)–C(sp³) ligand couplings of chiral sulfoxides with Grignard reagents have been shown to produce enantiomerically pure diarylalkanes. nih.gov

Table 1: Comparison of Organometallic Approaches for C(sp²)-C(sp³) Bond Formation

| Coupling Reaction | Catalyst | Coupling Partners | Key Features |

| Kumada Coupling | Nickel or Palladium | Organic Halide + Grignard Reagent | One of the first cross-coupling methods; effective for various substrates. wikipedia.org |

| Negishi Coupling | Cobalt, Nickel, or Palladium | Organic Halide + Organozinc Reagent | Often shows high functional group tolerance. nih.gov |

| Sulfoxide Ligand Coupling | None (Grignard-mediated) | Chiral Aryl Benzyl (B1604629) Sulfoxide + Grignard Reagent | Allows for enantioselective synthesis of diarylalkanes. nih.gov |

| Nickel-Catalyzed Reductive Cross-Coupling | Nickel | Two Electrophiles + Reductant | Utilizes readily available and stable starting materials. nih.gov |

Multi-Step Synthesis via Key Intermediates

Synthesis of Chlorinated Phenylpropane Intermediates (e.g., 1-chloro-3-phenylpropane)

A common strategy for synthesizing this compound involves the preparation of a key intermediate, 1-chloro-3-phenylpropane (B93460). This intermediate can be synthesized through several routes.

One efficient method involves the chlorination of 3-phenylpropyl alcohol with a chlorinating agent like thionyl chloride (SOCl₂). A specific preparation method describes the reaction of 3-phenylpropyl alcohol with thionyl chloride in the presence of a pyridine catalyst, achieving a conversion efficiency of 99.0%. google.com The use of pyridine is advantageous as it can be recovered and reused, making the process more cost-effective. google.com

Another major pathway starts from benzene and involves Friedel-Crafts reactions. lumenlearning.comlibretexts.orgyoutube.com To avoid carbocation rearrangements that can occur during direct Friedel-Crafts alkylation with propyl halides, a two-step Friedel-Crafts acylation followed by reduction is often preferred. quora.comquora.comyoutube.com For example, benzene can be acylated with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form propiophenone. The carbonyl group of propiophenone is then reduced to a methylene group to yield propylbenzene, which can be subsequently chlorinated.

Table 2: Synthetic Routes to 1-chloro-3-phenylpropane

| Starting Material | Key Reagents | Reaction Type | Advantages |

| 3-Phenylpropyl alcohol | Thionyl chloride (SOCl₂), Pyridine | Chlorination | High conversion efficiency, catalyst is reusable. google.com |

| Benzene | Propionyl chloride, AlCl₃, then a reducing agent | Friedel-Crafts Acylation and Reduction | Avoids carbocation rearrangement associated with direct alkylation. quora.comyoutube.com |

| Benzene | Propyl chloride, AlCl₃ | Friedel-Crafts Alkylation | Direct but prone to rearrangement to form isopropylbenzene. lumenlearning.comquora.com |

Sequential Functionalization for Assembly of the this compound Scaffold

Once a suitable chlorinated intermediate such as 1-chloro-3-phenylpropane is obtained, the final this compound scaffold can be assembled through a sequential functionalization step, typically a cross-coupling reaction. This involves coupling the chlorinated intermediate with a phenyl-containing coupling partner.

For instance, a Suzuki-Miyaura cross-coupling reaction could be employed, reacting 1-chloro-3-phenylpropane with phenylboronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov Alternatively, a Friedel-Crafts alkylation of benzene with a di-halogenated propane (B168953) derivative could be envisioned, although controlling the selectivity to obtain the desired monosubstituted product would be a significant challenge. researchgate.net The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving a high yield of the desired product while minimizing side reactions.

Gabriel Synthesis and Hydrazinolysis for Amine Precursors

In the synthesis of analogs of this compound where the chloro group is replaced by an amino group, the Gabriel synthesis is a highly effective method for preparing the primary amine precursor. masterorganicchemistry.comwikipedia.orgchemistrysteps.com This method avoids the polyalkylation that can occur with direct amination of alkyl halides. chemistrysteps.com

The Gabriel synthesis involves two main steps:

N-Alkylation of Potassium Phthalimide : The process begins with the deprotonation of phthalimide to form the phthalimide anion, which then acts as a nucleophile. chemistrysteps.comorganic-chemistry.org This anion reacts with a primary alkyl halide, such as a chlorinated phenylpropane intermediate, via an SN2 reaction to form an N-alkylphthalimide. masterorganicchemistry.comchemistrysteps.com The phthalimide group serves as a protected form of ammonia.

Cleavage to Yield the Primary Amine : The N-alkylphthalimide is then cleaved to release the primary amine. This is commonly achieved by hydrazinolysis, which involves reacting the N-alkylphthalimide with hydrazine (N₂H₄). masterorganicchemistry.comwikipedia.org This step yields the desired primary amine and a stable phthalhydrazide byproduct. wikipedia.org Alternatively, acidic or basic hydrolysis can be used for the cleavage, although these methods can be harsher. perlego.com

Table 3: Key Steps in the Gabriel Synthesis for Amine Precursors

| Step | Description | Key Reagents | Product |

| 1. Formation of Phthalimide Anion | Deprotonation of phthalimide to form a potent nucleophile. | Phthalimide, Base (e.g., KOH) | Potassium Phthalimide |

| 2. N-Alkylation | SN2 reaction between the phthalimide anion and an alkyl halide. | Potassium Phthalimide, Alkyl Halide | N-Alkylphthalimide |

| 3. Hydrazinolysis | Cleavage of the N-alkylphthalimide to release the primary amine. | N-Alkylphthalimide, Hydrazine (N₂H₄) | Primary Amine + Phthalhydrazide |

Chemical Reactivity and Transformation Pathways of 1 Chloro 3 Phenylpropyl Benzene Derivatives

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The carbon atom bonded to the chlorine in (1-Chloro-3-phenylpropyl)benzene is a key site for nucleophilic attack. The benzylic nature of this carbon allows for the stabilization of a potential carbocation intermediate, making it susceptible to both SN1 and SN2 reaction mechanisms.

Investigation of SN1 vs. SN2 Mechanisms and Factors Influencing Selectivity

The competition between SN1 and SN2 pathways in the nucleophilic substitution of secondary benzylic halides like this compound is governed by several factors, including the nature of the solvent, the strength of the nucleophile, and steric and electronic effects.

SN1 Mechanism: This pathway is favored by the formation of a stable secondary benzylic carbocation. The positive charge can be delocalized into the adjacent phenyl ring through resonance, which significantly stabilizes the intermediate. Polar protic solvents, such as water and alcohols, are effective at solvating both the carbocation intermediate and the leaving group, further promoting the SN1 mechanism. Weaker nucleophiles also favor the SN1 pathway as they are less likely to participate in a concerted SN2 attack.

SN2 Mechanism: This concerted mechanism involves a backside attack by the nucleophile on the carbon-chlorine bond. For this to occur, the nucleophile must be strong and the reaction is best carried out in a polar aprotic solvent, such as acetone (B3395972) or DMF, which can solvate the cation but not the nucleophile, thus enhancing its nucleophilicity. While the secondary nature of the carbon center in this compound presents some steric hindrance, it is not prohibitive for SN2 reactions, especially with smaller, potent nucleophiles. The rate of SN2 reactions is sensitive to steric hindrance, with reactivity decreasing from primary to tertiary halides.

Factors Influencing Selectivity:

| Factor | Favors SN1 | Favors SN2 | Rationale for this compound |

| Substrate | Tertiary > Secondary (benzylic) > Primary | Primary > Secondary > Tertiary | The secondary benzylic nature allows for both pathways. The stabilized carbocation favors SN1, while the accessibility of the carbon allows for SN2. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | The choice of nucleophile is a critical determinant of the reaction pathway. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) | The solvent can be chosen to selectively favor one mechanism over the other. |

| Leaving Group | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Chloride is a reasonably good leaving group, suitable for both mechanisms. |

Derivatization via Heteroatom Nucleophiles

The displacement of the chloride ion by various heteroatom nucleophiles provides a versatile route to a range of derivatives.

Oxygen Nucleophiles: Reactions with alkoxides (RO⁻) or hydroxides (OH⁻) lead to the formation of ethers and alcohols, respectively. These reactions often proceed via an SN2 mechanism with strong alkoxides in aprotic solvents, while SN1 conditions (e.g., solvolysis in alcohol) can also yield ethers.

Nitrogen Nucleophiles: Ammonia and primary or secondary amines can act as nucleophiles to form the corresponding substituted amines. The reaction with azide (B81097) ion (N₃⁻) is a particularly effective SN2 process that yields an alkyl azide, which can be subsequently reduced to a primary amine.

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and react readily with benzylic halides like this compound to form thioethers (sulfides) under SN2 conditions.

Table of Representative Nucleophilic Substitution Reactions of Benzylic Halides

| Substrate | Nucleophile | Solvent | Product | Yield |

| Benzyl (B1604629) Chloride | Sodium Methoxide | Methanol | Benzyl Methyl Ether | High |

| Benzyl Bromide | Sodium Azide | DMF | Benzyl Azide | High |

| Benzyl Chloride | Thiophenol/Base | Ethanol (B145695) | Benzyl Phenyl Sulfide | Good |

| 1-Phenylethyl Chloride | Ethanol | Ethanol | 1-Phenylethyl Ethyl Ether | Moderate |

Synthesis of Organometallic Reagents from the Alkyl Chloride

The carbon-chlorine bond in this compound can be converted into a carbon-metal bond, generating highly reactive organometallic reagents.

Grignard Reagents: Reaction with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) yields the corresponding Grignard reagent, (1-phenyl-3-phenylpropyl)magnesium chloride. These reagents are powerful nucleophiles and strong bases, widely used in organic synthesis for the formation of new carbon-carbon bonds.

Organolithium Reagents: Treatment with lithium metal in a non-polar solvent like hexane (B92381) results in the formation of the organolithium reagent, (1-phenyl-3-phenylpropyl)lithium. Organolithium reagents are even more reactive than their Grignard counterparts.

Elimination Reactions to Form Olefinic Derivatives

In the presence of a strong base, this compound can undergo elimination of HCl to form alkenes. The regioselectivity and mechanism of this reaction are influenced by the base and reaction conditions.

Mechanistic Studies of E1/E2 Pathways and Regioselectivity

E1 and E2 Mechanisms: Similar to substitution reactions, elimination can proceed through a unimolecular (E1) or bimolecular (E2) pathway. The E1 mechanism involves the formation of a carbocation intermediate and is favored by weak bases and polar protic solvents. The E2 mechanism is a concerted process that requires a strong base.

Regioselectivity (Zaitsev vs. Hofmann): The elimination from this compound can potentially lead to two isomeric alkenes: 1,3-diphenylprop-1-ene (Zaitsev product) and 1,3-diphenylprop-2-ene (Hofmann product).

Zaitsev's Rule predicts that the more substituted (and generally more stable) alkene will be the major product. This is typically favored when using a small, strong base like sodium ethoxide.

Hofmann's Rule predicts the formation of the less substituted alkene as the major product. This is often observed when a sterically hindered (bulky) base, such as potassium tert-butoxide, is used. The bulky base preferentially abstracts the more accessible proton from the less hindered carbon.

Table of Regioselectivity in Elimination Reactions of a Secondary Alkyl Halide

| Substrate | Base | Solvent | Major Product | Minor Product |

| 2-Bromobutane | Sodium Ethoxide | Ethanol | 2-Butene (Zaitsev) | 1-Butene (Hofmann) |

| 2-Bromobutane | Potassium tert-Butoxide | tert-Butanol | 1-Butene (Hofmann) | 2-Butene (Zaitsev) |

Electrophilic Aromatic Substitution on Peripheral Phenyl Rings

The two phenyl rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The alkyl substituent on the benzene (B151609) ring is an ortho-, para-director and an activating group. Therefore, electrophilic attack will be directed to the positions ortho and para to the point of attachment of the propyl chain. The presence of the chloroalkyl group might have a slight deactivating inductive effect, but the directing effect of the alkyl chain is expected to dominate. For example, nitration with a mixture of nitric and sulfuric acids would be expected to yield a mixture of ortho- and para-nitro substituted derivatives.

Directing Effects of Substituents (e.g., chloro, alkyl, phenyl)

In electrophilic aromatic substitution (EAS), the substituents on a benzene ring govern the position of the incoming electrophile. The reactivity is determined by whether a substituent donates or withdraws electron density from the ring. studymind.co.uk

Alkyl Groups (e.g., propyl): Alkyl groups are activating and ortho-, para-directing. youtube.com They donate electron density to the benzene ring through an inductive effect, which involves the polarization of σ bonds. numberanalytics.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. studymind.co.uk The donation of electron density stabilizes the carbocation intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho and para positions. youtube.com

Phenyl Groups: A phenyl substituent is generally considered to be weakly deactivating towards electrophilic aromatic substitution. While it can donate electron density via resonance, its inductive electron-withdrawing effect tends to dominate, making the attached benzene ring slightly less reactive than benzene itself.

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence | Dominant Effect |

| Alkyl (e.g., -CH₂CH₂CH₃) | Activating | Ortho, Para | Inductive Donation |

| Phenyl (e.g., -C₆H₅) | Weakly Deactivating | Ortho, Para | Inductive Withdrawal |

| Chloro (-Cl) | Deactivating | Ortho, Para | Inductive Withdrawal |

Competing Reactions and Selectivity Control

For molecules like this compound that possess both an aromatic ring and an alkyl side chain, there is a competition between substitution on the ring and substitution on the side chain. The outcome of the reaction can be controlled by carefully selecting the reaction conditions. studymind.co.ukorgoreview.com

Ring Halogenation (Electrophilic Aromatic Substitution): This reaction occurs when the alkylbenzene is treated with a halogen (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), at room temperature and in the absence of UV light. libretexts.org The Lewis acid polarizes the halogen molecule, generating a strong electrophile that attacks the electron-rich benzene ring. studymind.co.uk

Side-Chain Halogenation (Free Radical Substitution): This reaction is favored when the alkylbenzene is reacted with a halogen in the presence of heat or ultraviolet (UV) light. orgoreview.com These conditions promote the homolytic cleavage of the halogen molecule, initiating a free-radical chain reaction that selectively replaces hydrogen atoms on the alkyl side chain, particularly at the benzylic position. orgoreview.comucalgary.ca The benzylic position is most reactive because the resulting benzylic radical is stabilized by resonance with the adjacent benzene ring. orgoreview.compearson.com

Table 2: Conditions for Selective Halogenation of Alkylbenzenes

| Desired Reaction | Reagents | Conditions | Mechanism | Primary Product |

| Ring Halogenation | Cl₂ or Br₂ | Lewis Acid (e.g., FeCl₃, AlCl₃), Dark, Room Temp. | Electrophilic Substitution | Ortho/Para Halogenated Alkylbenzene |

| Side-Chain Halogenation | Cl₂ or Br₂ | UV Light or Heat | Free Radical Substitution | Benzylic Halogenated Alkylbenzene |

This selectivity is crucial in synthetic chemistry. For instance, to synthesize 1-(1-chloroethyl)benzene from ethylbenzene, one would use UV light to promote side-chain chlorination. Conversely, to produce a mixture of 1-chloro-2-ethylbenzene (B1361349) and 1-chloro-4-ethylbenzene, a Lewis acid catalyst would be employed. libretexts.org

Radical Reactions Involving the Chlorinated Alkane Moiety

The chlorinated alkane portion of this compound is susceptible to radical reactions, which proceed via a chain mechanism involving initiation, propagation, and termination steps. ucalgary.ca

The reactivity of a specific C-H bond towards radical abstraction depends on its bond dissociation energy (BDE), which is the energy required for homolytic cleavage of the bond to form two radicals. libretexts.org Weaker bonds are more easily broken. The general trend for C-H BDEs in alkanes is: tertiary < secondary < primary. libretexts.org Benzylic C-H bonds are notably weak due to the resonance stabilization of the resulting benzyl radical. orgoreview.com

In this compound, there are several types of C-H bonds (primary, secondary, benzylic) and a C-Cl bond. The benzylic position (the carbon atom attached to both a phenyl group and the propyl chain) would be the most susceptible to hydrogen abstraction in a radical reaction.

Radical Generation and Trapping Experiments for Mechanistic Elucidation

Radical reactions involve highly reactive, short-lived intermediates. rsc.org Confirming their existence to elucidate a reaction mechanism often requires radical trapping experiments. In these experiments, a "radical trap" or "spin trap" is added to the reaction mixture. This compound is designed to react readily with transient radicals to form a stable, detectable product. acs.orgresearchgate.net

Radical Generation: Radicals can be generated in several ways:

Thermal Homolysis: Weak bonds can be broken by supplying heat. For instance, the O-O bond in peroxides is weak and readily cleaves upon heating to initiate radical reactions. youtube.com

Photochemical Homolysis: UV light can provide the energy to break bonds, such as the Cl-Cl bond in chlorine gas, to generate radicals. ucalgary.cayoutube.com

Redox Reactions: Single electron transfer (SET) processes, often involving transition metals or photoredox catalysts, can generate radical species from closed-shell molecules. rsc.orgnih.gov

Radical Trapping: Commonly used radical traps include:

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable nitroxide radical that efficiently traps carbon-centered radicals to form stable alkoxyamine adducts, which can be identified by techniques like mass spectrometry. acs.orgnih.govresearchgate.net

2,2-Diphenyl-1-picrylhydrazyl (DPPH): A stable radical that can be used to trap other radicals. The reaction often involves a color change, which can be monitored spectrophotometrically. acs.orgnih.gov

For example, to confirm that a reaction involving this compound proceeds via a carbon-centered radical on the propyl chain, TEMPO could be added to the reaction. If the expected carbon-centered radical is formed, it would be trapped by TEMPO, and the resulting TEMPO-adduct could be detected, providing strong evidence for the proposed radical mechanism. researchgate.net

Table 3: Common Radical Trapping Agents

| Trapping Agent | Abbreviation | Structure | Radicals Trapped | Detection Method |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | Nitroxide Radical | Carbon-centered radicals | Mass Spectrometry, NMR |

| 2,2-Diphenyl-1-picrylhydrazyl | DPPH | Hydrazyl Radical | Various radicals (e.g., Cl•) | Mass Spectrometry, ESR, UV-Vis |

| Nitrones (e.g., PBN) | PBN (Phenyl N-t-butylnitrone) | Nitrone | Various radicals | Electron Spin Resonance (ESR) |

Synthetic Applications of Radical Pathways in Functionalization

Radical reactions provide powerful tools for C-H functionalization, allowing for the direct conversion of otherwise unreactive C-H bonds into valuable functional groups (C-C, C-O, C-N, C-X). rsc.orgnih.gov The chlorinated alkane moiety of this compound can serve as a handle for such transformations.

Generation of an Alkyl Radical: A chlorine radical, generated photochemically, can abstract a hydrogen atom from the alkyl chain, preferentially from the benzylic position, to form a resonance-stabilized carbon radical. osti.gov This alkyl radical is a key intermediate for further functionalization.

Carbon-Carbon Bond Formation: The generated alkyl radical can add to electron-deficient alkenes (a Giese-type reaction) or other radical acceptors to form new C-C bonds. nih.govresearchgate.net This allows for the elongation and elaboration of the carbon skeleton.

Carbon-Heteroatom Bond Formation: Radical intermediates can also be trapped by various reagents to form new bonds with heteroatoms. For example, in the presence of molecular oxygen, an alkyl radical can be converted to a hydroperoxide, which can then be reduced to an alcohol. Other transformations can introduce nitrogen or sulfur-containing functional groups. nih.gov

These radical pathways are synthetically valuable because they often proceed under mild conditions and can exhibit high regioselectivity, enabling the targeted modification of complex molecules. rsc.orgacs.org The ability to selectively functionalize a specific C-H bond in a molecule like this compound opens up avenues for creating diverse derivatives with potentially new properties and applications. nih.gov

Stereochemical Investigations of Chiral 1 Chloro 3 Phenylpropyl Benzene Analogs

Enantioselective Synthesis Approaches for Chiral Chlorophenylpropanols

The enantioselective synthesis of chiral chlorophenylpropanols, key precursors to (1-Chloro-3-phenylpropyl)benzene analogs, is a pivotal step in accessing enantiomerically pure forms of these compounds. These methods are designed to selectively produce one enantiomer over the other, a crucial requirement for the development of chiral drugs.

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high stereoselectivity of enzymes. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their derivatives. This process involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two.

In the context of chiral chlorophenylpropanols, lipase-catalyzed acylation or hydrolysis is a common strategy. For instance, in the kinetic resolution of racemic 1-phenyl-1-propanol, a close structural analog, Novozym 435, a commercially available immobilized lipase (B570770) from Candida antarctica, has demonstrated high enantioselectivity. nih.gov The enzyme selectively acylates one enantiomer, leaving the other unreacted. This allows for the separation of the acylated and unreacted enantiomers, both in high enantiomeric excess. The choice of acyl donor and solvent can significantly influence the efficiency and enantioselectivity of the resolution. nih.gov

Similarly, the synthesis of (R)-(+)-3-chloro-1-phenylpropan-1-ol has been achieved through dynamic kinetic resolution using lipase CALB (from Candida antarctica lipase B) as the biocatalyst. rsc.org This process combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

Furthermore, reductases from various microorganisms, such as Saccharomyces cerevisiae, have been employed for the asymmetric reduction of the corresponding ketone, 3-chloro-1-phenyl-1-propanone, to produce (S)-3-chloro-1-phenyl-1-propanol with excellent enantiomeric excess (ee). researchgate.net The yeast reductase YOL151W, for example, has been shown to exclusively generate the (S)-alcohol. researchgate.net The use of a cofactor regeneration system, such as glucose dehydrogenase, is often necessary to ensure the continuous supply of the reducing equivalent (NADPH). researchgate.net

Table 1: Enantioselective Synthesis of Chiral Chlorophenylpropanol Precursors

| Precursor | Method | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| rac-1-phenyl-1-propanol | Lipase-catalyzed enantioselective esterification | Novozym 435 | (S)-1-phenyl-1-propanol | 95% | nih.gov |

| 3-chloro-1-phenylpropan-1-one | Asymmetric reduction | Saccharomyces cerevisiae reductase YOL151W | (S)-3-chloro-1-phenyl-1-propanol | 100% | researchgate.net |

| rac-3-chloro-1-phenylpropan-1-ol | Dynamic kinetic resolution | Lipase CALB | (R)-(+)-3-chloro-1-phenylpropan-1-ol | 99.5% | rsc.org |

Diastereoselective Control in Multi-Chiral Center Synthesis

When a molecule contains more than one stereocenter, as is the case with some analogs of this compound, the challenge extends beyond enantioselectivity to diastereoselective control. This involves controlling the relative configuration of the different stereocenters. The synthesis of 1,3-diols, which are structurally analogous to potential dihydroxylated derivatives of this compound, provides relevant examples of diastereoselective synthesis.

One common strategy is the substrate-induced diastereoselective reduction of β-hydroxyketones. The pre-existing stereocenter in the β-hydroxyketone directs the approach of the reducing agent to the carbonyl group, leading to the preferential formation of one diastereomer of the resulting 1,3-diol. nih.gov For example, the Narasaka-Prasad reduction, which often employs a boron chelating agent, is a well-established method for the syn-selective reduction of β-hydroxyketones. rsc.org

Another approach involves the diastereoselective C-C bond formation. For instance, a titanium-mediated, hydroxy-directed reductive coupling of propargylic alcohols with aldehydes or ketones has been shown to produce syn-1,3-diols with excellent diastereoselectivity. nih.gov Chemoenzymatic methods, which combine chemical and enzymatic steps, offer a powerful way to access all four possible stereoisomers of a 1,3-diol with high purity. researchgate.net This can be achieved through an enantioselective aldol (B89426) reaction followed by a diastereoselective enzymatic reduction. nih.govresearchgate.net

Table 2: Diastereoselective Synthesis of 1,3-Diol Analogs

| Reaction | Substrate | Catalyst/Reagent | Product Diastereomer | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Reductive coupling | Propargylic alcohol and aldehyde | Ti(Oi-Pr)₄, n-BuLi | syn-1,3-diol | >95:5 | nih.gov |

| Substrate-controlled reduction | β-Hydroxyketone | NaBH₄, Et₂BOMe | syn-1,3-diol | High | rsc.orgnih.gov |

| Chemoenzymatic synthesis | Aldehyde and ketone | Chiral Zn²⁺ complex and oxidoreductase | All four stereoisomers | High | researchgate.net |

Absolute Configuration Determination Methodologies (e.g., VCD spectroscopy, quantum chemical calculations)

Once a chiral molecule has been synthesized, determining its absolute configuration is a crucial final step. While X-ray crystallography has traditionally been the definitive method, it requires the formation of high-quality single crystals, which is not always feasible. Vibrational circular dichroism (VCD) spectroscopy, in conjunction with quantum chemical calculations, has emerged as a powerful and reliable alternative for determining the absolute configuration of chiral molecules in solution. nih.govbiotools.usamericanlaboratory.comnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. The principle behind this method is the comparison of the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known enantiomer. nih.govamericanlaboratory.com

The computational process typically involves:

Conformational Search: Identifying all low-energy conformations of the molecule using computational methods.

Geometry Optimization and Frequency Calculation: Optimizing the geometry and calculating the vibrational frequencies and VCD intensities for each conformer, usually employing Density Functional Theory (DFT).

Spectral Averaging: The VCD spectra of the individual conformers are averaged based on their Boltzmann populations to generate the final theoretical spectrum.

If the signs and relative intensities of the major bands in the experimental VCD spectrum match those of the calculated spectrum for the (R)-enantiomer, then the absolute configuration of the sample is assigned as R. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as S.

For example, the absolute configuration of chiral aromatic alcohols has been successfully determined using this technique. americanlaboratory.com The comparison of the experimental VCD spectrum with the DFT-calculated spectrum provides a confident assignment of the stereochemistry. americanlaboratory.com Quantum chemical calculations of electronic circular dichroism (ECD) spectra can also be used in a similar manner to determine the absolute configuration of chiral molecules. q-chem.comyoutube.comresearchgate.net

Mechanistic and Computational Investigations

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for mapping the potential energy surfaces of chemical reactions. These methods allow for the theoretical investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

For the formation of (1-Chloro-3-phenylpropyl)benzene via a Friedel-Crafts-type reaction, DFT calculations can be employed to model the entire reaction pathway. This would involve locating the transition state structures for key elementary steps, such as the formation of the electrophilic species (e.g., a carbocation from 1-chloro-3-phenylpropane (B93460) or a related precursor), the subsequent electrophilic attack on the benzene (B151609) ring to form a Wheland intermediate (also known as an arenium ion), and the final deprotonation to restore aromaticity. scielo.br

Theoretical studies on analogous Friedel-Crafts alkylations, for instance, the reaction of benzene with isopropyl chloride catalyzed by aluminum chloride, have shown that the formation of the carbon-carbon bond, leading to the Wheland intermediate, is often the rate-determining step. researchgate.net DFT calculations can predict the activation energy (energy barrier) for each step, providing a quantitative measure of the reaction kinetics. For example, in the AlCl₃-catalyzed alkylation of benzene, the calculated free energy barrier for the formation of the Wheland intermediate can be in the range of 20-22 kcal/mol. scielo.br

Similarly, if this compound were to be synthesized from 1,3-diphenyl-1-propanol using a chlorinating agent like thionyl chloride (SOCl₂), DFT could elucidate the mechanism. The initial step would be the formation of a chlorosulfite intermediate (ROSOCl). masterorganicchemistry.comchemistrysteps.com Subsequent steps, which could proceed via an Sₙi (internal nucleophilic substitution) or Sₙ2 mechanism, would have distinct transition states and energy profiles that can be computationally modeled. masterorganicchemistry.comlibretexts.orglibretexts.org

In reactions involving substituted aromatic rings, the site of electrophilic attack (ortho, meta, or para) is a critical aspect of regioselectivity. While this compound itself is the product of substitution on an unsubstituted benzene ring, if a substituted benzene were used, DFT could predict the most likely isomer to be formed. This is achieved by comparing the activation energies for the formation of the different possible Wheland intermediates. DFT has been successfully used to analyze the regioselectivity of 1,3-dipolar cycloadditions and can be similarly applied to Friedel-Crafts reactions. byjus.com

Stereoselectivity becomes relevant if the reaction creates a chiral center, as is the case in the formation of this compound. The reaction of 1,3-diphenyl-1-propanol with thionyl chloride, for example, can proceed with either retention or inversion of configuration at the carbinol carbon, depending on the reaction conditions and the specific mechanism (Sₙi or Sₙ2). masterorganicchemistry.comlibretexts.orgnih.gov DFT calculations can model the transition states for both pathways, and the predicted lower energy pathway would indicate the expected stereochemical outcome. For instance, a computational study on the chlorination of cyclic alcohols with thionyl chloride and catalytic TiCl₄ suggested that the reaction proceeds through a carbocation intermediate that retains its pyramidal geometry, leading to retention of configuration. nih.gov

For catalytic reactions, such as a Lewis acid-catalyzed Friedel-Crafts alkylation, DFT can be used to model the entire catalytic cycle. This includes the initial coordination of the catalyst (e.g., AlCl₃) to the electrophile precursor, the formation of the active electrophile, the reaction with the aromatic substrate, and the regeneration of the catalyst. scielo.brresearchgate.net Such models provide a comprehensive understanding of the role of the catalyst and can aid in the design of more efficient catalytic systems.

Spectroscopic Elucidation of Reaction Intermediates

While computational methods provide theoretical insights, spectroscopic techniques offer direct experimental evidence for the existence of transient species and the formation of byproducts during a reaction.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions as they occur. By acquiring NMR spectra at various time points during a reaction, it is possible to identify and quantify reactants, products, and, in favorable cases, reaction intermediates. For instance, in the chlorination of amino alcohols with thionyl chloride, in-situ NMR has been used to confirm the formation of chlorosulfinyl ester intermediates. organic-chemistry.org A similar approach could be applied to the reaction of 1,3-diphenyl-1-propanol with thionyl chloride to detect the corresponding chlorosulfite.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive techniques for identifying products and byproducts in a reaction mixture. researchgate.netmdpi.com In the context of the synthesis of this compound, LC-MS could be used to detect potential byproducts arising from carbocation rearrangements (a common issue in Friedel-Crafts alkylations) or other side reactions. libretexts.orglibretexts.org For example, in the Friedel-Crafts acylation of toluene, GC-MS (a related technique for volatile compounds) has been used to identify and quantify the different isomers of the product, as well as unreacted starting materials. sapub.org

Quantitative Structure-Reactivity Relationships (QSRR) for Reactivity Prediction

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity in a specific reaction. researchgate.netnih.gov These models are built on a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, size, and shape.

For a reaction like the Friedel-Crafts alkylation, a QSRR model could be developed to predict the reaction rate for a series of substituted benzenes or different alkylating agents. The descriptors used in such a model might include:

Electronic Descriptors: Hammett constants, calculated atomic charges, HOMO/LUMO energies, and dipole moments. These descriptors quantify the electron-donating or -withdrawing nature of substituents, which significantly impacts the nucleophilicity of the benzene ring. researchgate.net

Steric Descriptors: Taft steric parameters, molecular volume, and surface area. These descriptors account for the steric hindrance around the reaction center.

Once a statistically valid QSRR model is established, it can be used to predict the reactivity of new compounds without the need for experimental measurements, thereby accelerating the process of reaction optimization and catalyst design.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure and molecular orbital characteristics of a compound are fundamental to understanding its reactivity, stability, and potential applications. For this compound, a comprehensive analysis involves examining its molecular orbitals, the distribution of electron density, and the energies of its frontier orbitals. While specific, dedicated computational studies on this compound are not extensively available in public literature, its electronic properties can be thoroughly investigated using established principles of molecular orbital theory and by analyzing its constituent chemical moieties: two phenyl groups, a propyl chain, and a chlorine atom.

Detailed Research Findings

Computational chemistry provides powerful tools for this analysis. The structure of this compound features two benzene rings. The pi (π) system of a benzene ring is formed by the overlap of six p-orbitals, one from each carbon atom, which creates six pi molecular orbitals: three bonding and three antibonding. libretexts.orgaklectures.com The six π electrons fill the three bonding molecular orbitals, resulting in a stable, delocalized electron system that is responsible for the compound's aromaticity. libretexts.org This aromatic stabilization makes benzene significantly more stable than a hypothetical cyclohexatriene. libretexts.org

The key molecular orbitals in chemical reactions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity. For the parent benzene molecule, the HOMO-LUMO gap, corresponding to the π-π* transition, is observed spectroscopically at around 260 nm, which translates to an energy of approximately 4.8 eV. sydney.edu.au

Substituents on the benzene ring alter the energies of these molecular orbitals. In this compound, one ring is substituted with a chloro group and the other is part of a 3-phenylpropyl substituent. The chlorine atom is an electronegative element that withdraws electron density through the sigma (σ) bond (inductive effect) but can donate electron density into the π system through its lone pairs (resonance effect). This dual nature influences the electron distribution and reactivity of the attached phenyl ring.

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule. researchgate.netyoutube.com For this compound, an ESP map would be expected to show regions of negative electrostatic potential (typically colored red) concentrated around the electron-rich π clouds of the two benzene rings and, most prominently, around the highly electronegative chlorine atom. researchgate.netyoutube.com Regions of positive potential (blue) would likely be found on the hydrogen atoms.

Computational methods like Density Functional Theory (DFT) are commonly used to calculate these electronic properties. researchgate.netresearchgate.net Such calculations for this compound would provide precise values for the energies of its molecular orbitals and a detailed map of its electron density.

Interactive Data Tables

While direct computational data for this compound is not present in the search results, we can present illustrative data based on calculations for benzene and related substituted compounds to contextualize the expected values. researchgate.netresearchgate.netsydney.edu.au

Table 1: Illustrative Frontier Orbital Energies

This table shows representative theoretical energy values for the frontier molecular orbitals of benzene, which serves as a baseline for understanding the electronic properties of its derivatives. The presence of substituents in this compound would modify these values.

| Molecule | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | DFT (Typical) | ~ -6.5 | ~ -1.5 | ~ 5.0 |

| Benzene | Spectroscopic | - | - | ~ 4.8 sydney.edu.au |

Advanced Methodologies in Chemical Research

High-Throughput Experimentation (HTE) for Reaction Discovery and Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool in chemical research, allowing for the rapid and parallel execution of a large number of experiments. bohrium.com This approach accelerates the discovery of new reactions and the optimization of existing synthetic routes by systematically evaluating a wide array of experimental parameters. chemrxiv.orgresearchgate.net For the synthesis of (1-Chloro-3-phenylpropyl)benzene, likely proceeding through the chlorination of 1,3-diphenylpropan-1-ol (B1266756), HTE can be instrumental in identifying the most effective reaction conditions.

The efficiency of a chemical transformation is highly dependent on the interplay between catalysts, ligands, bases, and solvents. HTE platforms, often utilizing 24, 96, or even 1536-well plates, enable chemists to screen vast libraries of these components simultaneously. chemrxiv.orgrsc.orgnih.gov In the context of synthesizing this compound, a primary HTE screen would involve setting up an array of reactions to test various chlorinating agents (e.g., thionyl chloride, oxalyl chloride, sulfuryl chloride) in combination with different catalysts, bases, and solvents.

The selection of these components is critical. For instance, a Lewis acid catalyst might be required for certain chlorination reactions, while a base is often necessary to neutralize the acidic byproducts like hydrogen chloride. The solvent can influence reaction rates and selectivity profoundly. HTE allows for the exploration of diverse chemical space to uncover optimal conditions that might not be found through traditional, sequential experimentation. bohrium.com

Table 1: Illustrative HTE Screening Array for the Chlorination of 1,3-diphenylpropan-1-ol

| Well | Chlorinating Agent | Catalyst | Base | Solvent |

|---|---|---|---|---|

| A1 | Thionyl Chloride | None | Pyridine (B92270) | Dichloromethane (B109758) |

| A2 | Thionyl Chloride | None | Triethylamine | Dichloromethane |

| A3 | Thionyl Chloride | None | Pyridine | Toluene |

| A4 | Thionyl Chloride | None | Triethylamine | Toluene |

| B1 | Oxalyl Chloride | DMF (cat.) | Pyridine | Acetonitrile |

| B2 | Oxalyl Chloride | DMF (cat.) | Triethylamine | Acetonitrile |

| B3 | Oxalyl Chloride | DMF (cat.) | Pyridine | Ethyl Acetate |

This table is for illustrative purposes and represents a small subset of a typical HTE screen.

Understanding reaction kinetics and the formation of impurities is crucial for developing robust and scalable synthetic processes. mt.com HTE workflows integrated with rapid analytical techniques, such as high-performance liquid chromatography-mass spectrometry (LC-MS), allow for the time-resolved analysis of each reaction in the screening array. nih.gov This provides valuable data on reaction rates, conversion of starting material, and the emergence of byproducts under different conditions.

Impurity profiling is a key aspect of this analysis. thermofisher.comijprajournal.com In the synthesis of this compound, potential impurities could include unreacted 1,3-diphenylpropan-1-ol, the elimination product 1,3-diphenylpropene, or products from over-reaction. By identifying and quantifying these impurities, chemists can adjust reaction parameters to minimize their formation, thereby improving the purity and yield of the desired product. medwinpublishers.com Automated sampling from HTE reactors ensures that a complete and accurate data set is generated for detailed kinetic and impurity analysis. mt.com

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. nih.govdurham.ac.uk The synthesis of this compound can be adapted to a continuous flow process. Typically, solutions of the reactants, such as 1,3-diphenylpropan-1-ol and a chlorinating agent, are pumped from separate reservoirs, combined in a T-mixer, and then passed through a heated or cooled reactor coil. mt.com

The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer compared to batch reactors. durham.ac.uk This enhanced control is particularly beneficial for highly exothermic reactions, improving safety and potentially leading to higher selectivity. mt.com Furthermore, flow systems can incorporate in-line purification steps, such as packed-bed columns with scavengers or solid-supported reagents, to remove byproducts and unreacted starting materials, delivering a cleaner product stream in a single, integrated operation. blucher.com.br A patent for the synthesis of the related compound 1-chloro-3-phenylpropane (B93460) mentions the use of a micro-passage reaction continuous flow system, highlighting the industrial interest in this technology. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental footprint of chemical processes. bohrium.com This involves the careful selection of materials and methods to minimize waste and avoid the use of hazardous substances. youtube.com

Solvent choice is a primary consideration in green chemistry. researchgate.net Traditional solvents like dichloromethane (DCM) and chloroform, while effective, are environmentally persistent and pose health risks. A key green strategy would be to screen for less hazardous alternatives such as ethyl acetate, acetonitrile, or even greener solvents like water or ethanol (B145695) where possible. researchgate.net

Waste minimization is another core principle. One effective strategy is the use of recyclable catalysts. For instance, a patent for a similar chlorination reaction describes recovering the pyridine catalyst as a hydrochloride salt by cooling, which can then be reused, significantly reducing catalyst consumption and cost. google.com This approach avoids the generation of waste associated with single-use catalysts.

Moving from stoichiometric reagents to catalytic systems is a fundamental tenet of green chemistry. The synthesis of adipic acid, for example, has seen a shift from using carcinogenic benzene (B151609) to a greener route involving glucose and an enzyme. youtube.com For the synthesis of this compound, this could involve developing catalytic chlorination methods that avoid the use of stoichiometric reagents like thionyl chloride, which produces sulfur dioxide and hydrogen chloride as byproducts.

Table 2: Application of Green Chemistry Principles to the Synthesis

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

|---|---|---|

| Safer Solvents | Dichloromethane, Chloroform | Ethyl Acetate, Toluene, Acetonitrile |

| Waste Prevention | Stoichiometric use of base (e.g., pyridine), discarded after one use. | Catalytic amounts of base; recovery and recycling of the catalyst (e.g., as hydrochloride salt). google.com |

| Catalysis | Use of stoichiometric chlorinating agents (e.g., Thionyl Chloride). | Development of a catalytic chlorination process using a recyclable catalyst. |

| Atom Economy | Reactions producing significant byproducts (e.g., SO₂, HCl). | Designing reaction pathways that incorporate most atoms from the reactants into the final product. |

Future Research Directions and Translational Perspectives

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of (1-Chloro-3-phenylpropyl)benzene and its analogues can likely be achieved through Friedel-Crafts alkylation or acylation reactions. libretexts.orgnih.govmasterorganicchemistry.com Future research in this area should focus on the development of novel catalytic systems that offer enhanced selectivity and efficiency.

One promising avenue is the exploration of asymmetric catalysis to produce enantiomerically pure forms of this compound. The use of chiral Lewis acids or Brønsted acids as catalysts in Friedel-Crafts reactions of unactivated arenes has shown potential for achieving high regio- and stereoselectivity. acs.org For instance, confined Brønsted acid organocatalysts have been successfully employed in the asymmetric Friedel-Crafts reaction of simple alkylbenzenes. acs.org Research could be directed towards identifying suitable chiral catalysts that can effectively control the stereochemistry at the chlorinated carbon atom of this compound.

Furthermore, the development of heterogeneous catalysts would offer significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. Solid acid catalysts, such as zeolites or functionalized mesoporous silicas, could be investigated for the Friedel-Crafts alkylation of benzene (B151609) with a suitable 3-phenylpropyl derivative.

A key challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements. For example, the reaction of benzene with 1-chloropropane (B146392) in the presence of aluminum chloride can lead to the formation of isopropylbenzene due to the rearrangement of the primary carbocation to a more stable secondary carbocation. youtube.com Therefore, catalytic systems that can suppress or control such rearrangements are highly desirable.

| Catalyst Type | Potential Advantages | Research Focus for this compound |

| Chiral Lewis/Brønsted Acids | High enantioselectivity | Synthesis of specific stereoisomers. |

| Heterogeneous Catalysts | Recyclability, process simplification | Development of robust and reusable catalysts. |

| Shape-Selective Catalysts | Control of regioselectivity, suppression of side reactions | Minimizing byproducts and improving yield. |

Exploration of this compound as a Building Block in New Chemical Transformations

The presence of a reactive benzylic chloride and a flexible three-carbon chain makes this compound a potentially versatile building block in organic synthesis. Future research should explore its utility in a variety of chemical transformations to construct novel and complex molecules.

One area of exploration is its use in nucleophilic substitution reactions . The benzylic chloride can be readily displaced by a wide range of nucleophiles, such as amines, alkoxides, thiolates, and carbanions, to introduce diverse functional groups. This could lead to the synthesis of libraries of compounds for biological screening or materials science applications. For instance, reactions with nitrogen binucleophiles could lead to the formation of various heterocyclic compounds. researchgate.net